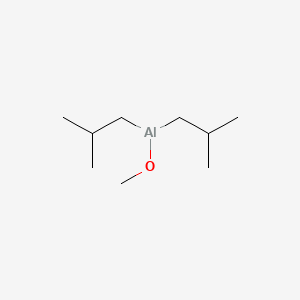
Diisobutylmethoxyaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutylmethoxyaluminium is an organoaluminium compound with the molecular formula C₉H₂₁AlO. It is known for its utility in organic synthesis and various industrial applications. This compound is characterized by its ability to participate in a range of chemical reactions, making it a valuable reagent in the field of chemistry.
Preparation Methods
The synthesis of diisobutylmethoxyaluminium typically involves the reaction of aluminium with isobutyl groups and methoxy groups under controlled conditions. One common method includes the reaction of aluminium isopropoxide with isobutyl alcohol in the presence of a catalyst. The reaction conditions often require an inert atmosphere to prevent oxidation and ensure the purity of the product .
Chemical Reactions Analysis
Diisobutylmethoxyaluminium undergoes various types of chemical reactions, including reduction, substitution, and complexation. It is particularly known for its reducing properties, making it useful in the reduction of esters to aldehydes. Common reagents used in these reactions include diisobutylaluminium hydride and other organoaluminium compounds. The major products formed from these reactions are typically aldehydes and alcohols .
Scientific Research Applications
Diisobutylmethoxyaluminium has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent and a catalyst in various organic synthesis reactions. In the field of materials science, it is employed in the preparation of high-purity alumina materials, which are used in ceramics, coatings, and catalyst supports .
Mechanism of Action
The mechanism of action of diisobutylmethoxyaluminium involves its ability to donate electrons and participate in reduction reactions. The aluminium center in the compound acts as a Lewis acid, coordinating with electron-rich species and facilitating the transfer of electrons. This property is crucial in its role as a reducing agent in organic synthesis .
Comparison with Similar Compounds
Diisobutylmethoxyaluminium can be compared to other organoaluminium compounds such as diisobutylaluminium hydride (DIBAL-H) and triisobutylaluminium. While all these compounds share similar reducing properties, this compound is unique in its specific reactivity and the types of reactions it can facilitate. DIBAL-H, for example, is primarily used for the reduction of esters to aldehydes, whereas this compound has a broader range of applications .
Similar Compounds
- Diisobutylaluminium hydride (DIBAL-H)
- Triisobutylaluminium
- Aluminium isopropoxide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
3183-64-0 |
|---|---|
Molecular Formula |
C9H21AlO |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
methoxy-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/2C4H9.CH3O.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H3;/q;;-1;+1 |
InChI Key |
PQYRGTGTFRXFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Al](CC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


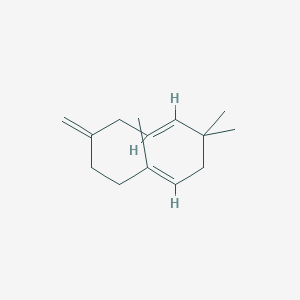
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
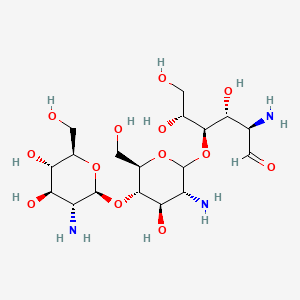
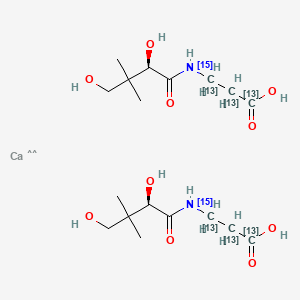
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

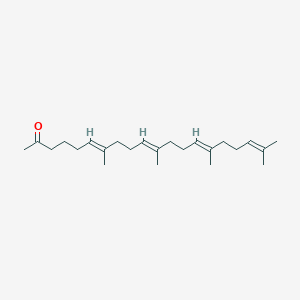
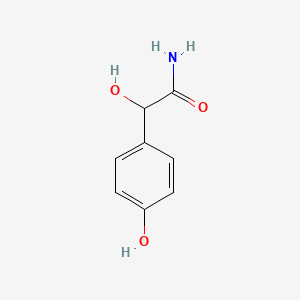
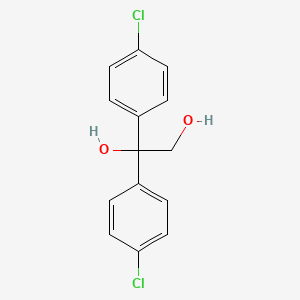
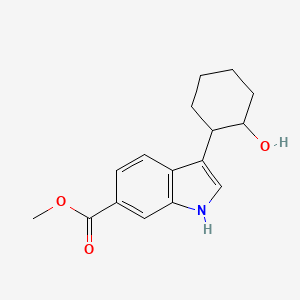
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)

